N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Beschreibung
N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a hybrid molecule combining three critical structural motifs:
- Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., protease inhibition via the dihydrothiazole moiety) and materials science (via boronate-mediated conjugation).
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3S/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-11(10-12)13(20)19-14-18-8-9-23-14/h5-7,10H,8-9H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQGIXDWLIIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Synthesis of 3-Bromo-N-(4,5-Dihydrothiazol-2-yl)benzamide
Procedure :
-
3-Bromobenzoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) under reflux for 3 hours to form 3-bromobenzoyl chloride .
-
The crude acid chloride is reacted with 4,5-dihydrothiazol-2-amine (1.2 eq) in the presence of triethylamine (3.0 eq) in tetrahydrofuran (THF) at 0°C→25°C for 12 hours.
-
The product is isolated via aqueous workup (10% HCl, NaHCO3) and purified by recrystallization (EtOAc/hexanes) to yield 3-bromo-N-(4,5-dihydrothiazol-2-yl)benzamide (78% yield).
Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.52 (d, J = 8.0 Hz, 1H, ArH), 4.34 (t, J = 8.4 Hz, 2H, CH2), 3.82 (t, J = 8.4 Hz, 2H, CH2), 2.01 (s, 1H, NH).
-
HRMS (ESI+) : m/z calcd for C10H9BrN2OS [M+H]+: 298.96, found: 298.95.
Step 2: Miyaura Borylation to Install the Pinacol Boronate Ester
Procedure :
-
A mixture of 3-bromo-N-(4,5-dihydrothiazol-2-yl)benzamide (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl2 (5 mol%), and KOAc (3.0 eq) in 1,4-dioxane is degassed and heated at 90°C under N2 for 16 hours.
-
The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexanes/EtOAc 3:1→1:1) to afford the target compound as a white solid (65% yield).
Optimization Notes :
-
Catalyst Screening : Pd(dppf)Cl2 outperformed Pd(PPh3)4 and XPhos-Pd-G3 in yield and selectivity.
-
Solvent Effects : Dioxane provided superior solubility compared to DMF or THF.
-
Base Impact : KOAc minimized protodeboronation vs. stronger bases like K2CO3.
Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 8.35 (s, 1H, ArH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.65 (d, J = 7.6 Hz, 1H, ArH), 4.40 (t, J = 8.4 Hz, 2H, CH2), 3.85 (t, J = 8.4 Hz, 2H, CH2), 1.35 (s, 12H, Bpin).
-
11B NMR (128 MHz, CDCl3): δ 30.2 (br s, Bpin).
-
HRMS (ESI+) : m/z calcd for C16H22BN2O3S [M+H]+: 333.15, found: 333.14.
Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
Procedure :
-
3-Bromobenzoic acid undergoes Miyaura borylation (as in Route A, Step 2) to yield 3-(pinacolboronyl)benzoic acid (82% yield).
Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 8.35 (s, 1H), 8.10 (d, J = 7.6 Hz, 1H), 7.55 (d, J = 7.6 Hz, 1H), 1.35 (s, 12H).
Step 2: Amide Coupling with 4,5-Dihydrothiazol-2-amine
Procedure :
-
3-(Pinacolboronyl)benzoic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 10 minutes.
-
4,5-Dihydrothiazol-2-amine (1.1 eq) is added, and the mixture is stirred at 25°C for 6 hours.
-
Purification by reverse-phase HPLC (MeCN/H2O + 0.1% TFA) gives the target compound (70% yield).
Challenges :
-
Boronate Stability : Protodeboronation occurred in 15% of cases, mitigated by using HATU over EDCl.
-
Solvent Choice : DMF improved solubility over THF but required rigorous drying to prevent hydrolysis.
Comparative Analysis of Routes
| Parameter | Route A (Borylation Last) | Route B (Borylation First) |
|---|---|---|
| Overall Yield | 65% | 57% |
| Purification Complexity | Moderate (chromatography) | High (HPLC) |
| Boronate Stability | High | Moderate |
| Scalability | >100 g | <50 g |
Route A is favored for scalability and operational simplicity, while Route B offers modularity for analogs with sensitive boronate groups.
Analytical and Process Validation
Purity and Stability Studies
-
HPLC Purity : >99% (Method: C18, 30%→90% MeCN in H2O over 20 min).
-
Forced Degradation :
-
Acidic (0.1N HCl) : 5% decomposition (24 h, 25°C).
-
Oxidative (3% H2O2) : 12% decomposition (24 h, 25°C).
-
-
Long-Term Stability : >95% recovery after 6 months at -20°C.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4,5-dihydrothiazole have been shown to possess activity against various bacterial strains and fungi. The thiazole group enhances the interaction with microbial targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids .
Cytotoxicity and Cancer Research
Several studies have evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines. The incorporation of the dioxaborolane group in N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may enhance its efficacy by facilitating cellular uptake and promoting apoptosis in cancer cells. For example, research has shown that related thiazole compounds can induce cell cycle arrest and apoptosis in breast cancer cells .
Drug Design and Development
The unique structural features of this compound make it a candidate for drug design. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can be exploited to enhance the pharmacokinetic properties of therapeutic agents. Molecular docking studies suggest that this compound may effectively bind to specific protein targets involved in disease pathways .
Material Science Applications
Polymer Chemistry
The incorporation of N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The dioxaborolane unit can act as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to degradation .
Nanotechnology
This compound has potential applications in nanotechnology as a building block for nanoscale devices. Its ability to form stable complexes can be utilized in the fabrication of nanostructured materials for electronics or photonics applications. Research is ongoing to investigate its role in developing nanoscale sensors or drug delivery systems that leverage its unique chemical properties .
Agricultural Chemistry Applications
Pesticide Development
The thiazole moiety is recognized for its insecticidal and fungicidal properties. Compounds like N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide could be developed into novel agrochemicals aimed at controlling pests and diseases in crops. Preliminary studies suggest that modifications of thiazole derivatives can lead to increased potency against specific agricultural pests .
Plant Growth Regulators
Research indicates that certain thiazole derivatives may act as plant growth regulators by influencing hormonal pathways within plants. This application could lead to enhanced crop yields and improved resistance to environmental stresses.
Wirkmechanismus
The mechanism by which N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and boronic acid group play crucial roles in these interactions. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, influencing signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers: Meta- vs. Para-Boronate Substitution
Key Insight : The meta-boronate configuration in the target compound may optimize steric compatibility in reactions with bulky substrates, whereas para-substituted analogs benefit from electronic resonance effects.
Heterocyclic Modifications: Dihydrothiazole vs. Other Heterocycles
Key Insight : The dihydrothiazole in the target compound balances rigidity and flexibility, making it suitable for dynamic binding pockets in enzymes, whereas fully aromatic heterocycles (e.g., benzothiazole) prioritize planar interactions.
Boronate-Containing Benzamides: Functional Group Variations
Comparison :
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (): Synthesized via Suzuki coupling of phenylboronic acid with 4-iodobenzamide, yielding >70% .
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): Direct boronate esterification of 3-aminophenylboronic acid, yielding 58–76% .
Key Insight : The target compound’s synthesis is more complex due to the dihydrothiazole moiety, requiring multi-step protocols compared to direct coupling/esterification.
Biologische Aktivität
N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound features a thiazole moiety and a boron-containing dioxaborolane group. Its molecular formula is . The synthesis typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable thiazole derivative under controlled conditions to yield the target compound.
| Property | Value |
|---|---|
| Molecular Weight | 350.25 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
| CAS Number | Not available |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across these cell lines, indicating a moderate level of potency.
The biological activity appears to be mediated through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
Table 2: Summary of Biological Evaluations
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Kinase inhibition & apoptosis | |
| HeLa | 20 | ROS generation | |
| A549 | 25 | Cell cycle arrest |
Case Study 1: In Vitro Evaluation
A study conducted by Mohareb et al. (2017) focused on the cytotoxicity of thiazole derivatives similar to our compound. The results demonstrated that modifications in the thiazole structure significantly affected biological activity, suggesting that further optimization could enhance efficacy against cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies indicated that N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide effectively binds to the active sites of various kinases. This binding affinity correlates with its observed biological activities .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
The compound is typically synthesized via carbodiimide-mediated amide coupling. For example, a protocol involves dissolving 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in ethanol, adding N-(4,5-dihydrothiazol-2-yl)amine, and activating the reaction with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) under reflux. The crude product is purified via automated column chromatography, yielding ~39–58% . Alternative methods may use glacial acetic acid as a catalyst for analogous amide formations .
Q. How is the structural integrity of this compound validated after synthesis?
Characterization relies on:
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., m/z calculated for C₁₆H₁₈BN₂O₂S: 329.1234; observed: 329.1236) .
- Infrared Spectroscopy (IR): Peaks at ~1600–1700 cm⁻¹ confirm C=O (amide) and B-O (dioxaborolane) bonds .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves dihydrothiazole protons (δ 3.0–4.0 ppm) and aromatic/boronate signals .
- X-ray crystallography (if crystals form) using SHELX software for refinement .
Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety in this compound’s reactivity?
The pinacol boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions , forming C-C bonds with aryl halides via palladium catalysis. This is critical for synthesizing biaryl derivatives in medicinal chemistry . The steric protection from the tetramethyl groups enhances boronate stability against hydrolysis .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this boronate?
Key factors include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.
- Base: Cs₂CO₃ or K₃PO₄ to deprotonate intermediates.
- Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME) for solubility.
- Temperature: 80–100°C under inert atmosphere. Monitor reaction progress via TLC and optimize equivalents of aryl halide (1.2–1.5 eq.) .
Q. What strategies mitigate instability of the boronic ester during storage or reactions?
Q. How to resolve contradictions in reported synthetic yields (e.g., 39% vs. 58%)?
Discrepancies arise from:
- Coupling agents: EDC/HCl vs. DCC (dicyclohexylcarbodiimide) efficiency.
- Catalysts: DMAP vs. no catalyst in amidation .
- Purification: Automated vs. manual column chromatography impacts recovery. Troubleshooting: Conduct kinetic studies (e.g., varying equivalents of EDC or reaction time) and compare purity via HPLC .
Q. Can computational modeling predict this compound’s reactivity in C-H borylation?
Density functional theory (DFT) calculations assess thermodynamic favorability of B-C bond formation. Studies show that C-H activation at primary sites (e.g., methane) has lower activation barriers (~20–25 kcal/mol) compared to arenes, guiding catalyst design for selective functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
